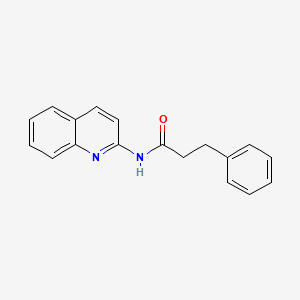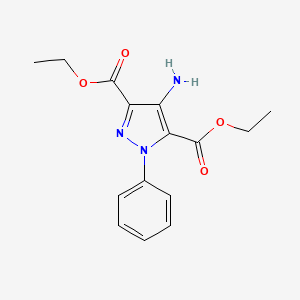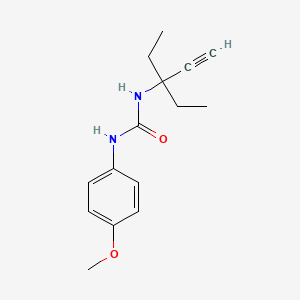
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer therapy due to its ability to block the EGFR signaling pathway, which is often overactive in cancer cells.
Mecanismo De Acción
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and preventing downstream signaling. This ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting EGFR signaling, it can also affect other signaling pathways, including the MAPK and PI3K pathways. N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine in lab experiments is its specificity for EGFR, which allows for targeted inhibition of this pathway. Additionally, N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may not be effective in all cancer types, as some tumors may be resistant to EGFR inhibition.
Direcciones Futuras
There are many potential future directions for research involving N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine. One area of focus could be on developing combination therapies that include N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine to enhance its effectiveness in treating cancer. Additionally, further studies could investigate the potential use of N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine in other diseases or conditions beyond cancer. Finally, research could also focus on developing new and more potent inhibitors of the EGFR pathway based on the structure of N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine.
Métodos De Síntesis
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with 2-chloroethylamine hydrochloride, followed by a condensation reaction with 2-aminobenzamide. The resulting product is then treated with diethylamine to yield N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has been used in numerous scientific studies to investigate the role of EGFR in cancer development and progression. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has been used in animal studies to evaluate its potential as a therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
N,N-diethyl-2-pyridin-3-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-3-21(4-2)17-14-9-5-6-10-15(14)19-16(20-17)13-8-7-11-18-12-13/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYUOZOYQMDGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(pyridin-3-yl)quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)


![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)
![methyl 2-[(5-methyl-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754789.png)







![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)